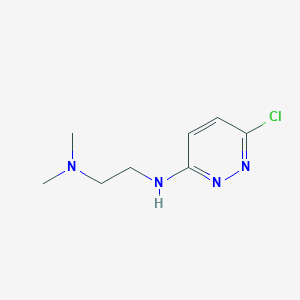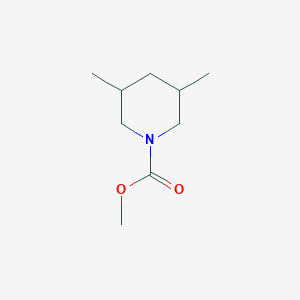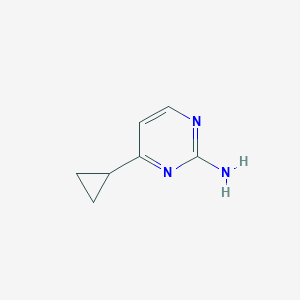
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO3S . It is sold by Sigma-Aldrich and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is 1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 184.64 g/mol .Scientific Research Applications
Phase-Transfer Catalysis 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is involved in phase-transfer catalysis. For instance, Dent and Gainsford (1989) found that 3,4-Dibromotetrahydrothiophen 1,1-dioxide reacts in a specific reagent system to yield 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, indicating its role in synthesizing dichloromethylene compounds (Dent & Gainsford, 1989).
Formation of Various Chemical Compounds This compound is also crucial in forming vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. Hofsløkken and Skattebol (1999) illustrated that 3-Oxo-2,3-dihydrothiophene 1,1-dioxide derivatives react with sulfur and nitrogen nucleophiles, leading to the extrusion of sulfur dioxide and formation of these compounds (Hofsløkken & Skattebol, 1999).
Oxidation Reactions In oxidation reactions, 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is used to form diverse compounds. For example, Ho, Treiber, and Dansette (1998) demonstrated its use in forming 1-oxide Diels-Alder dimers, sesquioxide, and a sulfone-water adduct through various oxidation processes (Ho, Treiber, & Dansette, 1998).
Catalytic Degradation Studies The compound has applications in catalytic degradation studies. For instance, Lin et al. (2018) explored its role in the photocatalytic degradation of chlorophenols, indicating its potential in environmental remediation processes (Lin et al., 2018).
Electrochemical Methods It is also significant in electrochemical methods. Brillas, Sauleda, and Casado (1998) utilized it in studying the degradation of chlorophenol in acidic solutions, highlighting its effectiveness in electrochemical processes (Brillas, Sauleda, & Casado, 1998).
Conformational Studies Arbuzov, Yuldasheva, and Arshinova (1969) studied the conformation of derivatives of this compound, contributing to a deeper understanding of its structural characteristics (Arbuzov, Yuldasheva, & Arshinova, 1969).
Stereospecific Substitution Reactions In addition, Mikhno et al. (1991) reported on the stereospecific synthesis of hydroxy group substitutions by a chlorine atom in isomeric 3-chlorotetrahydrothiophene derivatives, showcasing its versatility in chemical synthesis (Mikhno et al., 1991).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-methoxythiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWROUAVGMYMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391855 |
Source


|
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide | |
CAS RN |
52200-83-6 |
Source


|
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)

![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)

![2-(N-{3-[N-benzylcarbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364282.png)


![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)


